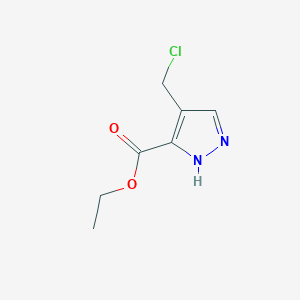
Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate and related derivatives involves several chemical protocols. For instance, the compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, with the structure confirmed by X-ray diffraction studies, highlighting a typical pathway involving condensation reactions and further characterizations through spectral analysis (Achutha et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives has been extensively carried out using single-crystal X-ray diffraction techniques. This analysis reveals critical insights into the compound's crystal system, space group, and molecular interactions, such as intramolecular hydrogen bonds and π-π interactions, which contribute to the compound's stability and reactivity (Achutha et al., 2017).
Chemical Reactions and Properties
This compound engages in various chemical reactions, including cyclocondensation and nucleophilic substitution. The reactivity of this compound is influenced by its functional groups, which allow for the synthesis of diverse pyrazole derivatives with potential applications in several fields (Ledenyova et al., 2018).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate is used in various chemical syntheses. For example, it reacts with substituted hydrazines in different solvents to yield mixtures of regioisomeric pyrazoles, which can be selectively formed under specific conditions (Mikhed’kina et al., 2009). Another study highlights its reaction with thiourea, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, a process involving ANRORC rearrangement and N-formylation (Ledenyova et al., 2018).
Use in Developing Novel Compounds
- This compound serves as a precursor in the synthesis of various novel compounds. For instance, it has been used to create new pyrazolo[3,4-b]pyridine products via condensation with activated carbonyl groups (Ghaedi et al., 2015), and in the synthesis of pyrazolo[4,3-d]-pyrimidin-7-one derivatives with potential antimicrobial and anticancer properties (Hafez et al., 2016).
Structural Analysis and Properties
- Studies involving this compound also focus on its structural properties. For example, a study detailed the crystal structure of a compound synthesized from it, highlighting its fungicidal and plant growth regulation activities (Minga, 2005). Another research investigated the structural, spectral, and theoretical aspects of a related pyrazole-4-carboxylic acid derivative (Viveka et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-5(3-8)4-9-10-6/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWJYSRDOVLRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)

![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)
![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)

![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)
